SLC26A3 Inhibition Potency: 2-Chlorobenzyl (Ortho) vs. 3-Chlorobenzyl (Meta) Positional Isomer
In a direct head-to-head comparison within the same cell-based assay, the ortho-chlorobenzyl analog 4ay showed an IC50 of 18 ± 3 μM against murine SLC26A3-mediated chloride/iodide exchange, while its meta-chlorobenzyl positional isomer (compound 4bb) achieved an IC50 of 1.0 ± 0.5 μM [1]. This represents an 18-fold loss of potency attributable solely to the shift of the chlorine atom from the meta to the ortho position on the 7-benzyl ring.
| Evidence Dimension | SLC26A3 chloride/iodide exchange inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 18 ± 3 μM (compound 4ay) |
| Comparator Or Baseline | 3-Chlorobenzyl analog (compound 4bb): IC50 = 1.0 ± 0.5 μM |
| Quantified Difference | 18-fold less potent (ortho vs. meta chlorine position) |
| Conditions | Cell-based kinetic fluorescence assay in Fischer rat thyroid cells co-expressing murine SLC26A3 and a halide-sensitive YFP sensor; extracellular iodide addition |
Why This Matters
This demonstrates that the 2-chlorobenzyl substitution creates a uniquely weak DRA inhibitor, making this compound the correct choice for studies requiring a low-potency control probe or for investigating the structural determinants of SLC26A3 ligand binding.
- [1] Lee S, Cil O, Anderson MO, Verkman AS. 4,8-Dimethylcoumarin Inhibitors of Intestinal Anion Exchanger SLC26A3 (Downregulated in Adenoma) for Anti-Absorptive Therapy of Constipation. J Med Chem. 2019;62(17):8330-8337. Table 1. View Source
